Cas no 1152582-08-5 (7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one)

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-6-bromo-
- 7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
-
- MDL: MFCD11104474
- インチ: 1S/C10H8BrNO3/c1-5(13)6-2-9-8(3-7(6)11)12-10(14)4-15-9/h2-3H,4H2,1H3,(H,12,14)
- InChIKey: GNZGFWFVMHOQFJ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(C(C)=O)=C(Br)C=C2NC(=O)C1
計算された属性
- せいみつぶんしりょう: 268.969
- どういたいしつりょう: 268.969
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93975-10.0g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 10.0g |
$3315.0 | 2024-05-21 | |
Enamine | EN300-93975-0.25g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 0.25g |
$383.0 | 2024-05-21 | |
Enamine | EN300-93975-0.5g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 0.5g |
$601.0 | 2024-05-21 | |
Enamine | EN300-93975-2.5g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 2.5g |
$1509.0 | 2024-05-21 | |
TRC | A165515-10mg |
7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 10mg |
$ 50.00 | 2022-04-03 | ||
TRC | A165515-50mg |
7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 50mg |
$ 185.00 | 2022-04-03 | ||
Aaron | AR019T9M-5g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 5g |
$3099.00 | 2023-12-16 | |
Enamine | EN300-93975-10g |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 10g |
$3315.0 | 2023-09-01 | |
A2B Chem LLC | AV36350-500mg |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 500mg |
$668.00 | 2024-04-20 | |
1PlusChem | 1P019T1A-100mg |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
1152582-08-5 | 95% | 100mg |
$376.00 | 2025-03-03 |
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-oneに関する追加情報
Introduction to 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1152582-08-5)
7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1152582-08-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazinone class, a structural motif known for its broad spectrum of biological activities. The presence of both acetyl and bromo substituents in its molecular framework imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.
The benzoxazinone core structure is characterized by a fused ring system consisting of an oxygen-containing six-membered ring connected to a seven-membered ring containing two nitrogen atoms. This particular arrangement facilitates various chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. The 7-acetyl group enhances the electrophilicity of the molecule, while the 6-bromo substituent provides a handle for further functionalization via cross-coupling reactions or nucleophilic substitutions. These features make 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one a versatile intermediate in synthetic chemistry and drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of benzoxazinone derivatives due to their demonstrated efficacy against various diseases. Studies have highlighted their antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has shown that certain benzoxazinones exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The 7-acetyl moiety plays a crucial role in modulating these interactions by influencing the electronic distribution within the molecule.
Moreover, the 6-bromo group serves as a versatile handle for further derivatization. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce aryl or amino groups at this position, thereby expanding the chemical space for drug development. Such modifications have led to the discovery of novel compounds with enhanced bioactivity and improved pharmacokinetic properties.
The synthesis of 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the benzoxazinone core followed by selective acetylation and bromination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
Recent studies have also explored the computational modeling of 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one to understand its binding interactions with biological targets. Molecular docking simulations have revealed that this compound can effectively bind to protein kinases and other therapeutic targets relevant to cancer and inflammation. These insights have guided the design of next-generation derivatives with optimized binding affinities and selectivity.
The pharmaceutical industry has recognized the potential of 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazinones as lead compounds for drug development. Several academic and industrial groups are currently investigating their efficacy in preclinical models. Preliminary results suggest promising activity against triple-negative breast cancer (TNBC) and other aggressive malignancies. The combination of structural flexibility and biological activity makes this class of compounds attractive for further exploration.
In conclusion,7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazinones, CAS No. 1152582-085, represents a structurally intriguing and biologically active scaffold with significant potential in medicinal chemistry. Its unique combination of functional groups allows for diverse chemical modifications and pharmacological applications. Ongoing research continues to uncover new therapeutic opportunities derived from this compound, highlighting its importance as a building block in drug discovery efforts.
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